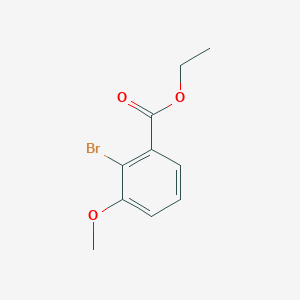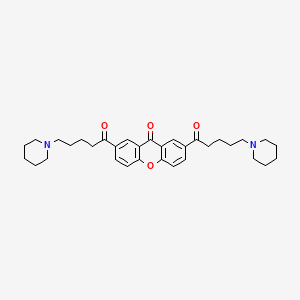![molecular formula C16H13ClO B8649592 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride](/img/structure/B8649592.png)
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride is an organic compound with a complex polycyclic structure. It is a derivative of dibenzo[a,d]cycloheptene, which is known for its applications in various chemical and pharmaceutical fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride typically involves the chlorination of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. This reaction is usually carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices.
Analyse Des Réactions Chimiques
Types of Reactions
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted dibenzo[a,d]cycloheptenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- 5-ethylidene-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Uniqueness
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride is unique due to its reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in the production of complex organic molecules .
Propriétés
Formule moléculaire |
C16H13ClO |
|---|---|
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonyl chloride |
InChI |
InChI=1S/C16H13ClO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 |
Clé InChI |
GJYMAIMWYXLDMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4'-(4-amino-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8649516.png)






![6-Benzyl 2-tert-butyl 2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B8649569.png)






